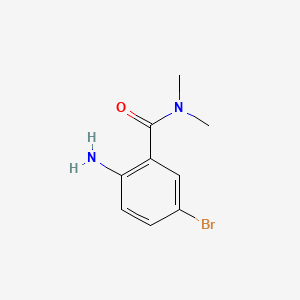
2-Amino-5-Brom-N,N-Dimethylbenzamid
Übersicht
Beschreibung
2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide can be achieved through electrochemical bromination. In a single-chamber electrolytic cell, platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, 40wt.% hydrobromic acid in H2O as the reactant, 2-amino-N,3-dimethylbenzamide can be highly synthesized into 2-amino-5-bromo-N,3-dimethylbenzamide by the constant-current electrolysis under the voltage from 1.3 V to 2.0 V at room temperature .Molecular Structure Analysis
The InChI code for 2-Amino-5-bromo-N,N-dimethylbenzamide is 1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 .Physical and Chemical Properties Analysis
2-Amino-5-bromo-N,N-dimethylbenzamide is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 376.7±32.0 °C at 760 mmHg . The flash point is 181.6±25.1 °C .Wissenschaftliche Forschungsanwendungen
Synthese von AnthranilicDiamid-Insektiziden
2-Amino-5-Brom-N,N-Dimethylbenzamid wird bei der Synthese von AnthranilicDiamid-Insektiziden verwendet . Diese Art von Insektiziden, wie Cholrantraniliprol und Cyantraniliprol, hat einen einzigartigen Mechanismus und wirkt auf den Ryandin-Rezeptor . Sie sind Breitbandinsektizide mit den Vorteilen der Effizienz, geringen Toxizität und Umweltfreundlichkeit .
Synthese von essentiellen Zwischenprodukten
Die Verbindung wird bei der Synthese von 3-Brom-1-(3-Chlor-2-pyridinyl)-1H-pyrazol-5-carbonsäure verwendet, einem essentiellen Zwischenprodukt . Dieses Zwischenprodukt ist entscheidend für die Synthese von Cholrantraniliprol und Cyantraniliprol .
Synthese von halogenierten und Cyan-Derivaten
This compound wird bei der Synthese von 2-Amino-5-halogenierten-N,3-Dimethylbenzamid und 2-Amino-5-Cyan-N,3-Dimethylbenzamid verwendet . Diese Verbindungen sind wichtig bei der Synthese von Cholrantraniliprol und Cyantraniliprol .
Synthese von Cholrantraniliprol und Cyantraniliprol
Die Verbindung wird direkt bei der Synthese von Cholrantraniliprol und Cyantraniliprol verwendet . Dies sind neuartige AnthranilicDiamid-Breitbandinsektizide, die von DupontCompany entwickelt wurden .
Nichtlineare optische (NLO) Eigenschaften
<a data-citationid="18e9ad5b-e
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-5-bromo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABTZZYSDNSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679536 | |
| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139253-79-5 | |
| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
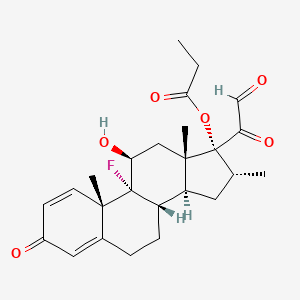
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
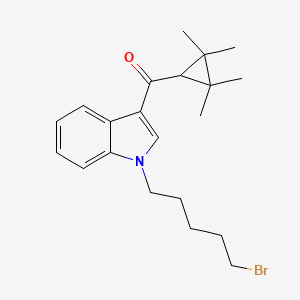


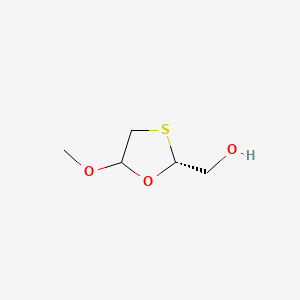

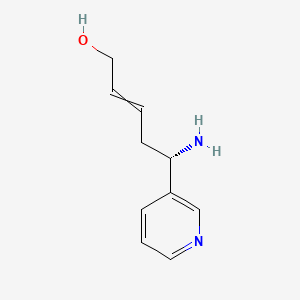
![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)

